molecular formula C4H5BrO B3054579 3-Buten-2-one, 3-bromo- CAS No. 61203-01-8

3-Buten-2-one, 3-bromo-

Cat. No.: B3054579
CAS No.: 61203-01-8
M. Wt: 148.99 g/mol
InChI Key: AGHIQBRPBAHPMV-UHFFFAOYSA-N
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Description

3-Buten-2-one, 3-bromo- is an organic compound with the molecular formula C4H5BrO. It is also known as 3-Bromo-3-buten-2-one. This compound is characterized by the presence of a bromine atom attached to the third carbon of a butenone structure, making it a brominated enone. It is a reactive compound that finds applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Buten-2-one, 3-bromo- can be synthesized through several methods. One common method involves the bromination of methyl vinyl ketone (MVK). The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds at room temperature, and the product is isolated through distillation or recrystallization .

Industrial Production Methods

Industrial production of 3-Buten-2-one, 3-bromo- often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 3-bromo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents.

    Addition Reactions: Enolates generated from ketones or esters in the presence of bases like lithium diisopropylamide (LDA).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Substituted butenones.

    Addition Reactions: Michael adducts.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

3-Buten-2-one, 3-bromo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.

    Medicine: Utilized in the development of pharmaceutical agents and as a building block for drug synthesis.

    Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 3-bromo- involves its reactivity as an electrophile. The bromine atom and the carbonyl group make the compound highly reactive towards nucleophiles. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound can also participate in Michael addition reactions, where it acts as an acceptor for nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Buten-2-one, 3-bromo- is unique due to the presence of both a bromine atom and a carbonyl group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products highlights its importance in research and industrial applications .

Properties

IUPAC Name

3-bromobut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO/c1-3(5)4(2)6/h1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHIQBRPBAHPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210122
Record name 3-Buten-2-one, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61203-01-8
Record name 3-Bromo-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61203-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-bromovinyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061203018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 1-BROMOVINYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWQ9ND5KX8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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